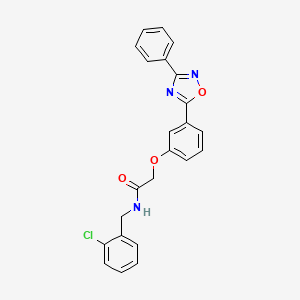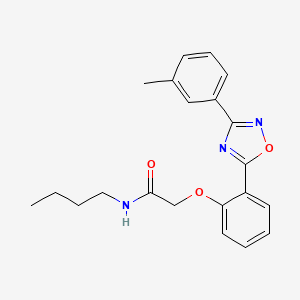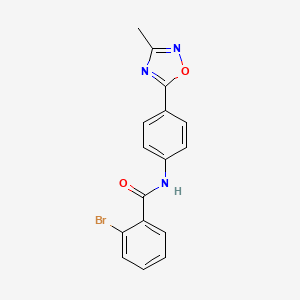
N-(2-chlorobenzyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CPOA, is a chemical compound with potential applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents. CPOA is a novel compound that has been synthesized by researchers in recent years.
Mecanismo De Acción
CPOA exerts its inhibitory effects on enzymes by binding to specific sites on the enzyme molecule. This binding disrupts the normal function of the enzyme, leading to a decrease in its activity. The exact mechanism of action of CPOA is still being investigated, but it is believed to involve the formation of covalent bonds between the compound and the enzyme.
Biochemical and Physiological Effects:
CPOA has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is targeting. In general, CPOA inhibits the activity of enzymes involved in cellular processes such as protein synthesis, DNA replication, and cell division. This inhibition can lead to a decrease in cell growth and proliferation, making CPOA a potential therapeutic agent for cancer and other diseases characterized by uncontrolled cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPOA in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, the use of CPOA in lab experiments also has some limitations. For example, the compound may have off-target effects on other enzymes or proteins, leading to unintended consequences. Additionally, the synthesis of CPOA can be challenging and time-consuming, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for research on CPOA. One potential area of investigation is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, researchers may explore the use of CPOA in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of CPOA and its potential applications in the treatment of diseases such as cancer.
Métodos De Síntesis
The synthesis of CPOA involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product, CPOA. The synthesis of CPOA has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
CPOA has potential applications in scientific research as a tool for investigating the role of certain proteins and enzymes in biological systems. Specifically, CPOA has been shown to inhibit the activity of certain enzymes involved in the regulation of cellular processes, such as protein synthesis and DNA replication. This inhibition can be used to study the function of these enzymes in various biological systems, including cancer cells and microbial pathogens.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-20-12-5-4-9-18(20)14-25-21(28)15-29-19-11-6-10-17(13-19)23-26-22(27-30-23)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEFZEVOBALSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)



![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)